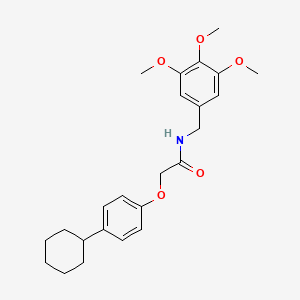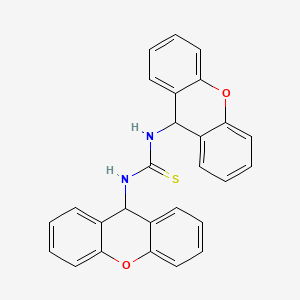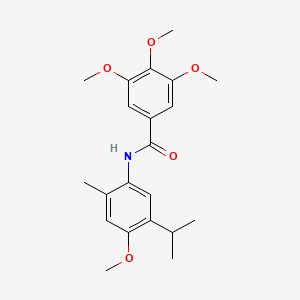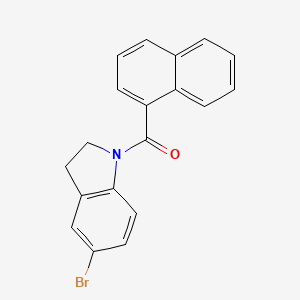
2-(4-cyclohexylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide binds to the active site of BTK and inhibits its activity. BTK is a key mediator of BCR signaling, which is essential for B-cell proliferation and survival. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including AKT, ERK, and NF-κB, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, this compound has been shown to inhibit migration and invasion of B-cells, which are important processes for the spread of cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax, which targets BCL-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-cyclohexylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively low solubility, which can make formulation and dosing challenging.
Future Directions
Several clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-cyclohexylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide in patients with B-cell malignancies. In addition, there is ongoing research to identify biomarkers that can predict response to BTK inhibitors, such as this compound. Other future directions include the development of combination therapies that can enhance the activity of BTK inhibitors, as well as the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL).
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-(3,4,5-trimethoxybenzyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and MCL.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-27-21-13-17(14-22(28-2)24(21)29-3)15-25-23(26)16-30-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-14,18H,4-8,15-16H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWLWBDGWKGENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-bromophenyl)-4-phenyl-5-{[2-(phenylsulfonyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3614322.png)
![3-[(2,6-difluorobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3614336.png)

![N-{4-[(5-bromo-2-furoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3614343.png)

![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3614379.png)
![N-(4-{[2-(4-isopropylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3614384.png)
![2-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3614390.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B3614397.png)
![N-benzyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3614405.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl)-2-naphthalenesulfonamide](/img/structure/B3614419.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3614440.png)